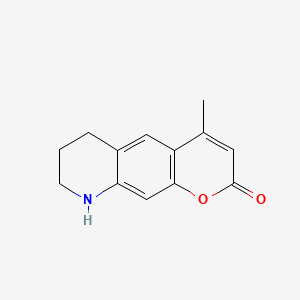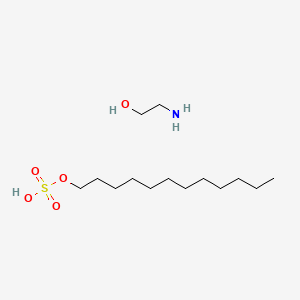
Coumarin 339
描述
Coumarin 339 is a synthetic organic compound belonging to the coumarin family, which is characterized by a benzene ring fused to an α-pyrone ring. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, biology, and industry. This compound, in particular, is notable for its fluorescent properties, making it useful in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Coumarin 339 can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-keto esters or aldehydes in the presence of acidic or basic catalysts.
Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the coumarin ring.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds, such as malonic acid or its derivatives, in the presence of a base catalyst, such as piperidine or pyridine. The resulting product undergoes cyclization to form the coumarin ring.
Perkin Reaction: This method involves the reaction of aromatic aldehydes with anhydrides in the presence of a base catalyst, such as sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the coumarin ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its simplicity and high yield. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure optimal yield and purity of the product.
化学反应分析
Types of Reactions
Coumarin 339 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
Reduction: this compound can be reduced to form dihydrocoumarin or other reduced derivatives. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions at various positions on the coumarin ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Coumarin-3-carboxylic acid, 3-hydroxycoumarin.
Reduction: Dihydrocoumarin, tetrahydrocoumarin.
Substitution: Halogenated coumarins, nitro-coumarins, sulfonated coumarins.
科学研究应用
Coumarin 339 has a wide range of applications in scientific research due to its unique properties.
Chemistry: this compound is used as a fluorescent probe in various chemical analyses, including fluorescence spectroscopy and chromatography. Its fluorescent properties make it useful for detecting and quantifying various analytes.
Biology: this compound is used as a fluorescent marker in biological studies, including cell imaging and tracking. It is also used in the study of enzyme activities and protein interactions.
Medicine: this compound has potential applications in drug development and delivery. Its fluorescent properties make it useful for tracking drug distribution and release in biological systems.
Industry: this compound is used in the production of fluorescent dyes and pigments. It is also used in the development of optical sensors and devices.
作用机制
The mechanism of action of Coumarin 339 involves its interaction with various molecular targets and pathways. Its fluorescent properties are due to the presence of a conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. This property makes it useful for detecting and quantifying various analytes in chemical and biological systems.
In biological systems, this compound can interact with proteins, nucleic acids, and other biomolecules through hydrophobic interactions, hydrogen bonding, and π-π stacking. These interactions can affect the structure and function of the target molecules, leading to various biological effects.
相似化合物的比较
Coumarin 339 is unique among coumarin derivatives due to its specific fluorescent properties and chemical reactivity. Similar compounds include:
Coumarin 1: Known for its use in laser dyes and optical brighteners.
Coumarin 6: Used as a fluorescent dye in various applications, including biological imaging and chemical sensing.
Coumarin 7: Known for its use in the development of fluorescent probes and sensors.
Compared to these compounds, this compound offers unique advantages in terms of its specific wavelength absorption and emission properties, making it particularly useful in specialized applications.
属性
IUPAC Name |
4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQNUMZYIQRGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3CCCNC3=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069620 | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62669-73-2 | |
| Record name | 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62669-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano(3,2-g)quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062669732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 339 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0069620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Coumarin 339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R48Z2TQM7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)






![5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B1606136.png)
